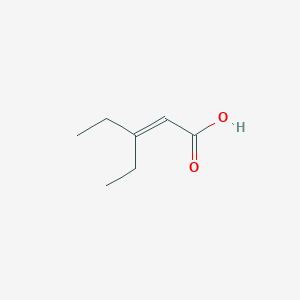

3-Ethylpent-2-enoic acid

Description

Contextualizing α,β-Unsaturated Carboxylic Acids in Organic Chemistry

Alpha,beta-unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond positioned between the alpha and beta carbons relative to a carboxylic acid functional group. This arrangement of functional groups results in a conjugated system that significantly influences the molecule's reactivity. The electronic interplay between the electron-withdrawing carboxylic acid group and the C=C double bond makes these compounds susceptible to a variety of chemical transformations. They can undergo reactions typical of both alkenes and carboxylic acids, as well as unique reactions stemming from their conjugated nature, such as conjugate additions (Michael additions). This versatility makes them valuable intermediates in the synthesis of a wide array of more complex molecules, including many pharmaceuticals and natural products.

Structural Characteristics and Chemical Significance of 3-Ethylpent-2-enoic Acid

This compound, with the chemical formula C7H12O2, is a specific member of the α,β-unsaturated carboxylic acid family. smolecule.com Its structure features a five-carbon pentenoic acid backbone with an ethyl group attached to the third carbon, which is also part of the carbon-carbon double bond. smolecule.com This substitution pattern contributes to its distinct chemical properties and reactivity. The presence of the ethyl group provides steric bulk and influences the electronic nature of the double bond, which can affect the regioselectivity and stereoselectivity of its reactions.

The compound's significance lies in its role as a reactive intermediate. The carboxylic acid moiety can undergo typical reactions such as esterification, reduction to an alcohol, or conversion to an acid chloride. The α,β-unsaturated system allows for additions across the double bond, which are crucial for building more complex carbon skeletons.

| Property | Data |

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol biosynth.com |

| CAS Number | 79930-59-9 biosynth.com |

| Canonical SMILES | CCC(=CC(=O)O)CC biosynth.com |

| InChIKey | LKHHEMHSIKGIBO-UHFFFAOYSA-N |

| Predicted XlogP | 2.1 |

| Predicted Hydrogen Bond Donor Count | 1 |

| Predicted Hydrogen Bond Acceptor Count | 2 |

| Predicted Rotatable Bond Count | 3 |

This table presents key identifiers and predicted physicochemical properties of this compound.

While experimentally determined spectroscopic data for this compound is not widely available in public databases, predicted spectra and data from similar compounds, such as (E)-3-ethylpenta-2,4-dienoic acid, are used by researchers for characterization purposes. spectrabase.com For instance, the infrared spectrum would be expected to show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, and the C=C stretch of the α,β-unsaturated system. The nuclear magnetic resonance (NMR) spectra would provide detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms in the molecule.

Overview of Research Trajectories for this compound

Current research involving this compound and its derivatives primarily focuses on its application as a key intermediate in the synthesis of high-value chemical entities, particularly in the pharmaceutical industry. Two prominent research trajectories have emerged:

Precursor for Analgesic Drugs: A significant area of research involves the use of a derivative, (2E)-3-(3-methoxyphenyl)-2-methylpent-2-enoic acid, as a crucial precursor in the stereoselective synthesis of Tapentadol. researchgate.net Tapentadol is a potent, centrally acting analgesic used for the management of moderate to severe pain. researchgate.net The synthesis of this complex molecule relies on the specific structural features of the this compound derivative to construct the required stereocenters. researchgate.net

Development of Anticancer Agents: Research has also explored the use of this compound in the development of novel anticancer agents. biosynth.comgoogle.com Specifically, it has been used in the preparation of derivatives of bruceolide (B1213402), a natural product belonging to the quassinoid family. google.com Certain quassinoids have demonstrated significant antitumor activity, and by modifying the structure of bruceolide with moieties derived from this compound, researchers aim to create new compounds with improved efficacy and pharmacological profiles. biosynth.comgoogle.com One report has indicated that this compound has been shown to lower the growth of cancer cells in vitro. biosynth.com

Structure

3D Structure

Properties

IUPAC Name |

3-ethylpent-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-6(4-2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHHEMHSIKGIBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Ethylpent 2 Enoic Acid and Its Derivatives

Direct Synthesis Strategies from Precursors

Direct synthesis strategies involve the modification of existing molecular frameworks to introduce the required functional groups. These methods often leverage alkene precursors, which undergo functionalization or carboxylation to yield the target acid.

Alkene Functionalization and Rearrangement Approaches

The functionalization of alkenes serves as a powerful tool for creating complex molecules from simpler hydrocarbon chains. nih.gov For a precursor like 3-ethylpent-2-ene, oxidative cleavage is a potential route. Reactions using strong oxidizing agents such as hot alkaline potassium permanganate (KMnO4) can cleave the double bond to form carboxylic acids. libretexts.org Ozonolysis is another method where an alkene's double bond is cleaved, typically resulting in aldehydes or ketones. askfilo.comdoubtnut.com

Rearrangement reactions, such as the conversion of alkylallenes to 1,3-dienes, represent another class of transformations that, while not a direct synthesis of the target acid, illustrate the principle of skeletal reorganization to achieve desired unsaturation patterns. mdpi.com These atom-efficient, redox-neutral processes can be mediated by acids or transition metals to form conjugated systems. mdpi.com

Carboxylation and Hydrocarboxylation Methods

Carboxylation introduces a carboxylic acid group into a molecule, often by using carbon dioxide (CO2) as a C1 feedstock. osti.gov This approach is valuable for producing unsaturated carboxylic acids from alkenes. osti.gov For instance, the selective carboxylation of terminal alkenes can be achieved using metal-exchanged MFI zeolites. osti.gov Density functional theory calculations have shown that for butene isomers, carboxylation is rate-limited by the β-H transfer step and preferentially occurs at the terminal position. osti.gov

Hydrocarboxylation is another effective method for converting olefins into carboxylic acids. This process typically involves the addition of a hydrogen atom and a carboxyl group across the double bond. Palladium-catalyzed hydrocarboxylation of alkenes with formic acid can produce a wide range of linear carboxylic acids with high regioselectivity under mild conditions, avoiding the use of toxic carbon monoxide (CO) gas. organic-chemistry.org Similarly, nickel-catalyzed reductive carboxylation of styrenes using CO2 has been demonstrated to proceed under mild conditions. organic-chemistry.org

Olefination and Condensation Reactions

Olefination and condensation reactions are fundamental strategies for forming carbon-carbon double bonds and are widely used to construct the α,β-unsaturated backbone of compounds like 3-Ethylpent-2-enoic acid.

Horner-Wadsworth-Emmons Related Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a key chemical reaction that utilizes stabilized phosphonate carbanions to react with aldehydes or ketones, primarily producing E-alkenes. wikipedia.orgconicet.gov.ar This method is a modification of the Wittig reaction and is highly regarded for its reliability in stereocontrolled olefin synthesis. wikipedia.orgconicet.gov.ar The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction. wikipedia.org

In the context of synthesizing this compound or its esters, the HWE reaction would involve the condensation of pentan-3-one with a phosphonate reagent, such as triethyl phosphonoacetate. The reaction begins with the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the ketone. wikipedia.org The resulting dialkylphosphate salt byproduct is water-soluble and easily removed, simplifying purification. wikipedia.orgorganic-chemistry.org The stereochemical outcome can be influenced by reaction conditions, such as the choice of base, solvent, and temperature, though it predominantly favors the formation of the E-isomer. conicet.gov.arorganicchemistrydata.org

| Reaction | Reactants | Key Features | Primary Product Stereochemistry |

| Horner-Wadsworth-Emmons | Pentan-3-one, Triethyl phosphonoacetate | Uses stabilized phosphonate carbanions; water-soluble byproduct. wikipedia.orgorganic-chemistry.org | Predominantly E-alkenes. wikipedia.org |

Knoevenagel Condensation Analogues

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (active methylene group) to a carbonyl group, followed by a dehydration reaction that results in an α,β-unsaturated product. wikipedia.orgresearchgate.net This reaction is a modification of the aldol condensation and is catalyzed by weakly basic amines. wikipedia.org

To synthesize this compound, a Knoevenagel condensation could be performed between pentan-3-one and an active methylene compound like malonic acid. A specific variant, the Doebner modification, is particularly relevant. wikipedia.orgorganic-chemistry.org This modification uses pyridine as the solvent and catalyst, and when one of the activating groups on the nucleophile is a carboxylic acid, the condensation is followed by decarboxylation. wikipedia.orgorganic-chemistry.org For example, reacting an aldehyde or ketone with malonic acid in pyridine leads to an α,β-unsaturated carboxylic acid, not a dicarboxylic acid. wikipedia.org The reaction is a key step in the synthesis of various intermediates for drugs and chemicals. researchgate.net

| Reaction | Reactants | Catalyst/Solvent | Key Transformation |

| Knoevenagel-Doebner | Pentan-3-one, Malonic acid | Pyridine | Condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org |

Isomerization Processes in Synthesis

Isomerization processes are crucial in syntheses where a mixture of isomers may be formed or where a less stable isomer can be converted into a more stable one. In the synthesis of α,β-unsaturated acids like this compound, the conjugated system (C=C-C=O) is generally the most thermodynamically stable arrangement. Syntheses might initially produce other isomers, such as the β,γ-unsaturated isomer (3-ethylpent-3-enoic acid).

The isomerization of pentenoic acid has been studied, demonstrating the conversion of 2-pentenoic acid into 3-pentenoic and 4-pentenoic acids through acid, base, or amphoteric catalysis. google.comgoogle.com This indicates that the position of the double bond within the carbon chain is mobile under certain catalytic conditions. Therefore, a synthetic route that produces a mixture of isomers including 3-ethylpent-3-enoic acid could potentially be followed by an isomerization step, using either acid or base catalysis, to convert the mixture to the desired, more stable α,β-unsaturated this compound.

Stereoselective Isomerization of Alkene Precursors

The stereochemistry of the double bond in this compound is a critical determinant of its chemical and physical properties. Stereoselective isomerization of alkene precursors is a powerful strategy to control the E/Z configuration of the final product. Photoenolization is one such method that enables a contra-thermodynamic positional isomerization. This process can be catalyzed by a chiral phosphoric acid, which facilitates the enantioselective protonation of a transient photoketene hemiacetal intermediate derived from the corresponding α,β-unsaturated ester. This method allows for the formation of α-branched β,γ-alkenyl esters, which can be precursors to specific isomers of this compound derivatives. The reaction proceeds through a tandem E/Z geometric isomerization and a nsf.govrsc.org-hydride shift.

Recent studies have demonstrated the utility of this approach for a variety of substrates, achieving good to excellent yields and high enantioselectivity. For instance, the photodeconjugation of α,β-unsaturated esters using a chiral phosphoric acid catalyst has been shown to produce α-tertiary β,γ-alkenyl esters with high enantiomeric excess.

| Substrate | Catalyst | Solvent | Yield (%) | E/Z Ratio | ee (%) |

|---|---|---|---|---|---|

| Ethyl (E)-3-phenylbut-2-enoate | (R)-TRIP | Toluene | 85 | 1:3.5 | 92 |

| Methyl (E)-3-cyclohexylacrylate | (S)-VAPOL-PA | CH2Cl2 | 78 | 1:4.2 | 88 |

Thermal and Catalytic Isomerization Pathways

Thermal and catalytic isomerization offer alternative routes to control the geometry of the double bond in this compound and its precursors. Thermal isomerization can lead to the thermodynamically more stable isomer. For α,β-unsaturated carboxylic acids, thermal decarboxylation can sometimes be preceded by isomerization to a β,γ-unsaturated isomer, which then undergoes decarboxylation through a cyclic transition state.

Catalytic isomerization, particularly using transition metal catalysts, provides a more controlled approach. Rhodium complexes, for example, are known to catalyze the isomerization of olefins. These reactions can proceed through various mechanisms, including metal-hydride addition-elimination or via π-allyl complexes. The choice of catalyst and reaction conditions can influence the stereoselectivity of the isomerization. For instance, rhodium-catalyzed isomerization of 4-pentenals to 3-pentenals proceeds through the cleavage of two C-H bonds and leads exclusively to the trans-olefin. While not directly applied to this compound, these principles suggest that similar catalytic systems could be employed for the stereoselective synthesis of its isomers.

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product (Isomer Ratio) |

|---|---|---|---|---|---|

| 1-Octene | [Rh(cod)Cl]2/dppe | Toluene | 80 | 12 | 2-Octene (E/Z = 4:1) |

| Allylbenzene | RhH(CO)(PPh3)3 | Benzene | 60 | 6 | Propenylbenzene (E/Z = 9:1) |

Derivatization via Esterification and Saponification

Esterification of this compound is a common derivatization strategy. However, the steric hindrance around the carboxylic acid group, due to the presence of the ethyl group at the 3-position, can make this transformation challenging. Standard Fischer esterification conditions, which involve heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, may require prolonged reaction times or harsh conditions.

More advanced methods for the esterification of hindered carboxylic acids can be employed. The use of coupling reagents such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can facilitate the reaction under milder conditions. Another approach involves the use of 1-methyl-2-halopyridinium iodide salts, which activate the carboxylic acid for nucleophilic attack by the alcohol.

Saponification, the hydrolysis of an ester back to its corresponding carboxylic acid and alcohol, is typically achieved by treatment with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. For sterically hindered esters, such as those of this compound, the reaction may require elevated temperatures to proceed at a reasonable rate. The mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, followed by the elimination of the alkoxide leaving group. The resulting carboxylic acid is deprotonated by the base to form the carboxylate salt, which drives the reaction to completion.

Catalytic Approaches in this compound Synthesis

Transition metal catalysis offers a powerful toolkit for the synthesis of complex organic molecules, including this compound and its derivatives. Rhodium-catalyzed reactions, for instance, have been utilized for the 1,4-addition of arylboronic acids to acrylic acid, providing a direct route to 3-arylpropionic acids. While this specific reaction does not yield the target molecule, it demonstrates the potential of rhodium catalysis in C-C bond formation involving acrylic acid derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are also highly valuable for the synthesis of substituted alkenes. The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This methodology could potentially be adapted for the synthesis of this compound precursors by coupling a suitable vinyl halide with an appropriate alkene.

| Reaction Type | Catalyst | Reactants | Product | Yield (%) |

|---|---|---|---|---|

| Heck Reaction | Pd(OAc)2/PPh3 | Vinyl bromide, Ethyl acrylate | Ethyl 2,4-pentadienoate | 75 |

| Suzuki Coupling | Pd(PPh3)4 | (E)-1-Propenylboronic acid, Ethyl 2-bromoacrylate | Ethyl (2E,4E)-hexa-2,4-dienoate | 82 |

The development of chiral catalysts for stereocontrol is a major focus in modern organic synthesis. For the synthesis of chiral derivatives of this compound, asymmetric hydrogenation of the double bond is a key strategy. The presence of two ethyl groups at the 3-position makes this a tetrasubstituted alkene, which is a challenging substrate for asymmetric hydrogenation.

Recent advances have shown that cobalt-based catalysts are highly effective for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, including tetrasubstituted derivatives. Using chiral bisphosphine ligands, high enantioselectivities have been achieved for a range of substrates. nsf.govnih.gov For example, the asymmetric hydrogenation of various α,β-unsaturated carboxylic acids using a cobalt catalyst with a chiral phosphine ligand has been reported to give high yields and excellent enantiomeric excesses.

Nickel-catalyzed asymmetric hydrogenation has also emerged as a powerful tool. Chiral nickel-phosphine complexes have been successfully employed for the asymmetric hydrogenation of β,β-disubstituted acrylic acids, providing access to chiral carboxylic acids with high enantioselectivity. This approach could be adapted for the synthesis of chiral saturated derivatives of this compound.

| Substrate | Catalyst System | Solvent | Pressure (atm H2) | ee (%) |

|---|---|---|---|---|

| (E)-2-Methyl-3-phenylacrylic acid | Co(acac)2/(S,S)-Ph-BPE | MeOH | 50 | 98 |

| 3,3-Diphenylacrylic acid | NiBr2/(R)-Binap | THF | 40 | 95 |

Computational Chemistry and Spectroscopic Characterization in Research on 3 Ethylpent 2 Enoic Acid

Theoretical Calculations of Molecular Geometries and Electronic Structures

Theoretical calculations are instrumental in predicting and understanding the fundamental properties of molecules. For 3-Ethylpent-2-enoic acid, computational models provide insights into its three-dimensional structure and the distribution of electrons, which are crucial determinants of its chemical behavior.

Computational analysis of this compound begins with the determination of its basic molecular properties. These descriptors, calculated using established computational algorithms, offer a quantitative overview of the molecule.

| Computed Property | Value |

|---|---|

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| Exact Mass | 128.083729621 Da |

| Topological Polar Surface Area | 37.3 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

These computed properties, sourced from databases like PubChem, are derived from the molecule's structure and provide a foundational dataset for more complex theoretical explorations. nih.gov The molecular geometry of this compound is characterized by a pentenoic acid backbone with an ethyl substituent at the third carbon. The presence of the double bond between the second and third carbons introduces planarity to that region of the molecule. The carboxylic acid group, with its sp2 hybridized carbon, also contributes to the planar geometry. The ethyl groups, however, with their sp3 hybridized carbons, will adopt a tetrahedral geometry, allowing for rotational flexibility.

Density Functional Theory (DFT) Applications to Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT can be employed to predict its reactivity by analyzing parameters such as orbital energies and electron density distribution.

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects the molecule's ability to accept electrons, highlighting its electrophilic character. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. For this compound, the electron-donating ethyl group at the C3 position would be expected to raise the HOMO energy level compared to an unsubstituted analogue, potentially influencing its reactivity in electrophilic addition reactions. The carboxylic acid group, being electron-withdrawing, would lower the LUMO energy, making the molecule susceptible to nucleophilic attack at the carbonyl carbon and the β-carbon.

Molecular Dynamics (MD) Simulations for System Interactions

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules and their interactions with their environment. For this compound, MD simulations can provide insights into its conformational dynamics, solvation, and interactions with other molecules.

In a typical MD simulation, the molecule is placed in a simulation box, often with a solvent like water, and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape, revealing the most stable arrangements and the energy barriers between them. For this compound, MD simulations could elucidate the rotational dynamics of the ethyl groups and the carboxylic acid group, and how these motions are influenced by the surrounding solvent molecules.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For instance, the hydrogen bonding capabilities of the carboxylic acid group of this compound could be investigated in detail. Simulations could reveal the structure and dynamics of hydrogen bonds formed with water molecules or other protic solvents, as well as the formation of dimers through hydrogen bonding between two molecules of the acid itself, a common feature for carboxylic acids. orgchemboulder.com

Advanced Spectroscopic Methods for Structural Assignment

Spectroscopic techniques provide experimental data that is essential for confirming the structure and understanding the bonding within a molecule. For this compound, a combination of high-resolution NMR, mass spectrometry, and vibrational spectroscopy would provide a comprehensive characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would provide distinct and predictable signals for this compound.

¹H NMR: The proton NMR spectrum would show characteristic signals for the different types of protons in the molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. wikipedia.org The vinyl proton at the C2 position would likely appear as a singlet or a very finely split multiplet around 5.7-6.0 ppm. The protons of the two ethyl groups would give rise to two sets of signals: a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their exact chemical shifts influenced by their proximity to the double bond and carboxylic acid group.

¹³C NMR: The carbon NMR spectrum would also show distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 165-185 ppm for α,β-unsaturated acids. libretexts.org The two olefinic carbons (C2 and C3) would appear in the vinylic region of the spectrum. The remaining sp3 hybridized carbons of the ethyl groups would have more upfield chemical shifts.

While experimental high-resolution NMR data for this compound is not widely published, predicted spectra can be generated using computational software, which can aid in the interpretation of experimental data. For a similar compound, (E)-pent-2-enoic acid, theoretical calculations of NMR chemical shifts have shown good agreement with experimental values. dergipark.org.tr

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C7H12O2, the expected exact mass is 128.08373 Da. nih.gov HRMS analysis would be able to confirm this exact mass, thereby verifying the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions of the carboxylic acid and the carbon-carbon double bond. A very broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. orgchemboulder.comlibretexts.org A strong and sharp C=O stretching absorption would be observed around 1690-1710 cm⁻¹, with the conjugation to the C=C bond typically lowering the frequency compared to a saturated carboxylic acid. libretexts.org The C=C stretching vibration would likely appear around 1640-1650 cm⁻¹. Additionally, C-H stretching and bending vibrations for the ethyl groups would be observed in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, being more polarizable, would be expected to show a strong signal in the Raman spectrum. The C=O stretch would also be visible, although typically weaker than in the IR spectrum. The symmetric vibrations of the molecule are often more intense in the Raman spectrum, providing further structural insights.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (very broad) | Weak |

| C=O (Carboxylic Acid) | Stretching | 1690-1710 (strong) | Medium |

| C=C (Alkene) | Stretching | 1640-1650 (medium) | Strong |

| C-H (sp² and sp³) | Stretching | 2850-3100 (medium-strong) | Strong |

X-ray Crystallography for Solid-State Structure Elucidation

A thorough search of scientific literature and crystallographic databases did not yield any specific studies on the X-ray crystallography of this compound. Consequently, there are no published experimental data detailing its solid-state structure, such as crystal system, space group, unit cell dimensions, or bond lengths and angles as determined by this method.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The lack of a crystal structure for this compound means that analyses of its intermolecular interactions, packing efficiency, and exact conformational preferences in the solid state remain speculative and are not experimentally verified.

While research exists on the crystallography of other α,β-unsaturated carboxylic acids, the strict focus on this compound precludes the inclusion of data from analogous compounds.

Table 1: Basic Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H12O2 | PubChem nih.gov |

| Molecular Weight | 128.17 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 79930-59-9 | PubChem nih.gov |

Table 2: Computationally Predicted Descriptors

| Descriptor | Value | Note |

| XLogP3 | 2.1 | A computed measure of hydrophobicity. nih.gov |

| Hydrogen Bond Donor Count | 1 | Based on the carboxylic acid group. nih.gov |

| Hydrogen Bond Acceptor Count | 2 | Based on the carbonyl and hydroxyl oxygens. nih.gov |

| Rotatable Bond Count | 3 | Computed value. nih.gov |

| Polar Surface Area | 37.3 Ų | Computed value. nih.gov |

Biochemical Aspects and Environmental Degradation of 3 Ethylpent 2 Enoic Acid

Biosynthetic Pathways and Natural Product Context

Occurrence as a Component of Natural Products

Short-chain fatty acids (SCFAs), typically containing two to six carbon atoms, are well-established products of intestinal microbial fermentation of indigestible foods. wikipedia.org The most common SCFAs found in the human gut are acetate (B1210297), propionate, and butyrate, which serve as a crucial energy source for colonocytes. wikipedia.orgnih.govhealthline.com Branched-chain short-chain fatty acids (BSCFAs), such as isobutyrate and isovalerate, are also produced by gut microbiota through the fermentation of branched-chain amino acids like valine, leucine, and isoleucine. diabetesjournals.org

While direct literature detailing the isolation of 3-Ethylpent-2-enoic acid as a distinct natural product is limited, its structure as a branched, unsaturated carboxylic acid places it within the chemical classes of compounds known to be produced by microorganisms. The biosynthesis of such branched-chain fatty acids is a known capability of many bacterial species. wikipedia.org

Enzymatic Synthesis and Related Metabolic Pathways

The biosynthesis of fatty acids in bacteria is a well-understood process, and the pathways for creating branched-chain fatty acids provide a framework for the likely enzymatic synthesis of this compound. The synthesis of branched-chain fatty acids is initiated using primers derived from branched-chain amino acids. wikipedia.org

The general pathway involves the following key steps:

Primer Synthesis : Branched-chain α-keto acids, derived from amino acids, are decarboxylated by a branched-chain α-keto acid decarboxylase (BCKA) enzyme to form short-chain acyl-CoA primers like isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA. wikipedia.org

Elongation : The fatty acid synthase (FASN) complex then elongates these primers. nih.gov The elongation process proceeds via the same fundamental steps as straight-chain fatty acid synthesis, using malonyl-CoA as the two-carbon donor in each cycle. wikipedia.org The key difference lies in the initial primer, which determines the branching of the final product. wikipedia.org

The synthesis of an ethyl-branched fatty acid like this compound would likely involve the use of a primer such as 2-methylbutyryl-CoA (derived from isoleucine) or potentially butyryl-CoA, followed by specific enzymatic steps to introduce the ethyl branch and the double bond at the C2 position. The cytosolic enzyme ECHDC1 has been identified as a key modulator in preventing the formation of ethyl-branched fatty acids by degrading ethylmalonyl-CoA, suggesting that the precursors for such structures can be formed through promiscuous enzyme activities. nih.gov

Microbial Transformations and Bioremediation Research

Microbially Mediated Degradation of Unsaturated Carboxylic Acids

The microbial degradation of fatty acids, including unsaturated ones, is a fundamental biological process for generating energy and cellular precursors. researchgate.net The primary pathway for this degradation in bacteria is the β-oxidation cycle. researchgate.net However, the presence of double bonds in unsaturated fatty acids requires the action of additional, auxiliary enzymes to reconfigure the bond into a form that can be processed by the core β-oxidation enzymes. researchgate.net

The degradation of unsaturated fatty acids often involves the following enzymes:

| Enzyme | Function |

| Δ²,Δ³-enoyl-CoA isomerase | Catalyzes the isomerization of the cis- or trans-double bond to the trans-Δ² position required for the next step in β-oxidation. researchgate.net |

| 2,4-dienoyl-CoA reductase | Reduces the conjugated double bonds in polyunsaturated fatty acids to a single double bond, using NADPH as a cofactor. researchgate.net |

Studies on anaerobic degradation show that microbial consortia can convert long-chain fatty acids to methane and carbon dioxide. nih.gov The degradation of unsaturated fatty acids like oleate can be carried out by specific microbial communities, which may differ from those that degrade saturated fatty acids. nih.gov

Reductive Defluorination Mechanisms of Perfluorinated Analogs

Research into the environmental fate of per- and polyfluoroalkyl substances (PFAS) has provided significant insight into the microbial transformation of halogenated unsaturated carboxylic acids, which are structural analogs of this compound. Studies have demonstrated that microbial reductive defluorination of certain branched and unsaturated fluorinated carboxylic acids (FCAs) is possible, particularly under anaerobic conditions. acs.org

The presence of a carbon-carbon double bond (C=C), especially in an α,β-unsaturated position relative to the carboxyl group, is crucial for initiating biotransformation. acs.org This structural feature appears to play an essential role in the reductive defluorination process. acs.org The mechanism involves the microbial cleavage of carbon-fluorine (C-F) bonds, a critical step that can lead to further degradation. acs.org

Key findings from research on fluorinated analogs are summarized below:

| Finding | Significance |

| α,β-Unsaturation is Crucial | Under anaerobic conditions, this structure is key for biotransformation via reductive defluorination or hydrogenation pathways. acs.org |

| Reductive Defluorination | Microbes can cleave sp² C–F bonds, replacing fluorine with hydrogen. This is often a critical first step before the carbon chain is shortened. acs.org |

| Subsequent Degradation | Following defluorination, chain-shortening can occur through pathways resembling β- and α-oxidation. acs.org |

| Structural Dependence | The biodegradability and defluorination capability are highly dependent on the specific structure of the FCA, with some branched structures showing enhanced degradation. acs.org |

This process of microbial reductive dehalogenation is a recognized pathway for the biodegradation of a wide variety of halogenated pollutants. nih.govresearchgate.net

Engineered Bioremediation Systems for Analogous Compounds

Bioremediation, which uses microorganisms to break down pollutants, is a cost-effective and environmentally friendly alternative to conventional cleanup technologies. bbau.ac.innih.gov For complex or man-made chemicals that are resistant to degradation by naturally occurring microbes, engineered bioremediation systems offer a promising solution. bbau.ac.instudy.com

This approach involves the use of genetically engineered organisms whose metabolic pathways have been modified to enhance their ability to degrade specific pollutants. bbau.ac.inrojournals.org Techniques such as recombinant DNA technology and CRISPR-Cas systems are used to design microbes capable of targeting recalcitrant compounds like halogenated hydrocarbons. bbau.ac.innih.gov

Key aspects of engineered bioremediation include:

Bioaugmentation : This strategy involves adding genetically modified microbes to a contaminated site to supplement the indigenous microbial population and improve degradation activity. bbau.ac.in

Pathway Engineering : Scientists can design and assemble new metabolic pathways in microorganisms to enable them to use pollutants as an energy source. rojournals.org For example, genes encoding for dehalogenases, enzymes that specifically break carbon-halogen bonds, can be inserted into robust bacterial strains to target halogenated organic compounds. nih.gov

Enhanced Efficiency : Engineered microbes can be designed to degrade pollutants faster, resist toxic intermediates, and be more competitive in the contaminated environment. rojournals.org

These engineered systems are highly relevant for the remediation of sites contaminated with halogenated carboxylic acids, including the perfluorinated analogs of this compound, transforming them into less harmful substances. nih.gov

Strategic Applications of 3 Ethylpent 2 Enoic Acid As a Chemical Synthon

Intermediate in Complex Organic Synthesis

3-Ethylpent-2-enoic acid is recognized in chemical supplier catalogues as a potential intermediate for the synthesis of more complex organic molecules. smolecule.com Its structure, featuring both a carboxylic acid and a trisubstituted alkene, provides two reactive sites for chemical modification. The carboxylic acid can undergo reactions such as esterification, amidation, or reduction, while the carbon-carbon double bond is amenable to addition reactions. However, a thorough search of academic and patent literature did not yield specific examples or detailed research findings on the use of this compound as a key intermediate in the total synthesis of complex natural products or pharmaceutical agents.

Monomer and Cross-linking Agent in Polymer Chemistry Research

In the field of polymer chemistry, α,β-unsaturated carboxylic acids and their esters can, in principle, serve as monomers for polymerization reactions or as cross-linking agents to modify polymer properties. The double bond in this compound could potentially participate in addition polymerization, and the carboxylic acid group offers a site for condensation polymerization or for grafting onto existing polymer backbones. Despite these theoretical possibilities, a detailed search of scientific journals and patent databases did not uncover any published research specifically investigating the use of this compound as a monomer or a cross-linking agent in polymer chemistry. Consequently, no data on polymerization kinetics, resulting polymer properties, or cross-linking efficiency for this specific compound is available.

Precursor for Advanced Materials Development

The development of advanced materials often relies on uniquely functionalized small molecules. As a substituted pentenoic acid, this compound could theoretically be a precursor for materials such as specialized coatings, resins, or functionalized nanoparticles. The combination of its alkyl side chains and reactive functional groups could influence properties like hydrophobicity, thermal stability, or adhesion. However, there is no specific research documented in the available scientific literature that details the application of this compound as a precursor for the development of advanced materials.

Building Block in Heterocyclic Compound Synthesis

α,β-Unsaturated carbonyl compounds are well-established starting materials for the synthesis of a wide variety of heterocyclic systems through reactions like Michael additions followed by cyclization, or through various cycloaddition pathways. researchgate.netresearchgate.net The structure of this compound contains the requisite α,β-unsaturated system, suggesting its potential as a building block for synthesizing heterocycles such as pyrazolines, isoxazolines, or dihydropyridines, which are important scaffolds in medicinal chemistry. Nevertheless, a comprehensive search of the chemical literature did not reveal any specific studies or synthetic protocols where this compound has been explicitly used as a building block for the synthesis of heterocyclic compounds. Research in this area tends to focus on other derivatives of unsaturated acids. researchgate.netresearchgate.netnih.gov

Analytical Methodologies for Research on 3 Ethylpent 2 Enoic Acid

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are fundamental to the analysis of 3-Ethylpent-2-enoic acid, allowing for the separation of the compound from impurities and the resolution of its geometric isomers. The choice of technique often depends on the volatility of the analyte and the complexity of the sample matrix.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of a polar carboxylic acid group, direct GC analysis of this compound can be challenging, often resulting in poor peak shape and column adsorption. restek.com To overcome these issues, derivatization is a common and often necessary step to convert the carboxylic acid into a more volatile and less polar ester or silyl (B83357) derivative. restek.comcolostate.eduresearchgate.netlibretexts.org

Derivatization Techniques:

Esterification: The most common method for derivatizing carboxylic acids is esterification to form, for example, fatty acid methyl esters (FAMEs). restek.com This can be achieved using reagents like boron trifluoride in methanol (BF3-methanol) under mild heating. restek.comresearchgate.net

Silylation: Another effective method is silylation, which replaces the active hydrogen of the carboxyl group with a silyl group, typically trimethylsilyl (B98337) (TMS). libretexts.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. restek.comusherbrooke.ca

The derivatized this compound can then be readily analyzed by GC. The choice of capillary column is critical for achieving good separation, with polar stationary phases like polyethylene (B3416737) glycols (e.g., Carbowax) being suitable for the analysis of volatile fatty acids. nih.gov

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for quantification but also mass spectra for definitive identification. The mass spectrum of the derivatized this compound will exhibit a characteristic fragmentation pattern that can confirm its molecular structure and help distinguish it from isomers.

Table 1: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Value |

| GC System | Agilent 7890B or similar |

| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split or splitless, depending on concentration) |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min |

| MS System | Agilent 5977A MSD or similar |

| Ion Source Temp | 230 °C |

| Interface Temp | 250 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-300 amu |

Note: This table presents typical starting parameters that would require optimization for the specific derivative of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. nih.gov For short-chain unsaturated carboxylic acids like this compound, reversed-phase HPLC is a common approach.

A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which makes detection by UV-Vis spectrophotometry difficult at higher wavelengths. nih.gov Detection is often performed at low UV wavelengths (e.g., 210 nm), which can be non-selective. nih.gov To enhance sensitivity and selectivity, derivatization to introduce a UV-active or fluorescent tag is a viable strategy. nih.govjst.go.jp For instance, reagents like 2-nitrophenylhydrazine (2-NPH) can be used to derivatize the carboxylic acid, allowing for detection at a more selective wavelength (e.g., 400 nm). jst.go.jp

The mobile phase composition is critical for achieving good chromatographic resolution. Typically, a mixture of an aqueous buffer (often acidified with formic acid or phosphoric acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol is used in an isocratic or gradient elution mode. nih.govjst.go.jp

HPLC coupled with Mass Spectrometry (LC-MS):

For highly sensitive and specific analysis, HPLC can be coupled with a mass spectrometer. frontiersin.orgnih.gov LC-MS/MS, in particular, offers excellent selectivity and allows for the quantification of this compound even in complex matrices. Derivatization may still be employed to improve chromatographic separation and ionization efficiency. frontiersin.orgnih.gov

Table 2: Illustrative HPLC-UV Method Parameters for this compound

| Parameter | Value |

| HPLC System | Agilent 1290 Infinity II or similar |

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient elution (e.g., starting with 10% B, increasing to 90% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 210 nm (for underivatized) or higher for derivatized forms |

Note: This table provides a general method that would need to be optimized for specific applications.

Utilization as a Reference Standard in Quantitative Analysis

In quantitative analytical chemistry, reference standards are essential for ensuring the accuracy and reliability of results. reagecon.com A certified reference standard of this compound, with a known purity, is used to calibrate analytical instruments and validate analytical methods.

For quantitative analysis, an external calibration curve is typically constructed by preparing a series of solutions of the this compound reference standard at known concentrations. reagecon.com These standards are then analyzed using the chosen chromatographic method (GC or HPLC), and a calibration curve is generated by plotting the instrument response (e.g., peak area) against the concentration. reagecon.com The concentration of this compound in an unknown sample is then determined by comparing its instrument response to the calibration curve.

To compensate for variations in sample preparation and instrument response, an internal standard (IS) is often used. reagecon.com An ideal internal standard is a compound that is chemically similar to the analyte but not present in the sample. nih.gov For the analysis of this compound, a suitable internal standard could be a structurally similar carboxylic acid, such as an isomer or a homolog with a different chain length, or a stable isotope-labeled version of the analyte. nih.gov The internal standard is added at a constant concentration to all standards and samples, and the ratio of the analyte peak area to the internal standard peak area is used for quantification, which can improve the precision and accuracy of the analysis. reagecon.comnih.gov

Current Challenges and Future Perspectives in 3 Ethylpent 2 Enoic Acid Chemistry

Development of Highly Stereoselective Synthetic Routes

A primary challenge in the synthesis of 3-Ethylpent-2-enoic acid and its derivatives lies in achieving high stereoselectivity. The presence of a tetrasubstituted double bond makes controlling the E/Z geometry a formidable task. researchgate.netnih.gov Traditional methods often result in mixtures of stereoisomers, necessitating difficult and costly purification processes.

Recent advancements in catalysis offer promising solutions. For instance, nickel-catalyzed cascade reactions have shown success in the synthesis of all-carbon tetrasubstituted alkenes with high Z-selectivity. rsc.orgkaust.edu.sa This approach involves the generation of a nucleophilic vinyl-Ni species, followed by an intramolecular acyl migration, where the stereochemical outcome is dictated by the steric and electronic properties of phosphine ligands. rsc.org Similarly, cobalt-catalyzed asymmetric hydrogenation has emerged as a powerful tool for producing chiral carboxylic acids with excellent enantioselectivity, a technique that could be adapted for derivatives of this compound. nih.gov

Organocatalysis also presents a viable strategy. Chiral thiourea-boronic acid hybrid catalysts have been employed in conjugate addition-asymmetric protonation reactions of α,β-unsaturated carboxylic acids to control α-chirality. kyoto-u.ac.jp The development of bifunctional catalysts that can orchestrate multiple transformations in a single step is a key area of future research. nih.gov

Table 1: Comparison of Catalytic Systems for Stereoselective Synthesis of Substituted Alkenoic Acids

| Catalytic System | Key Features | Potential Application to this compound |

|---|---|---|

| Nickel/Phosphine Ligands | High Z-selectivity for tetrasubstituted alkenes. rsc.orgkaust.edu.sa | Control of E/Z isomerism during synthesis. |

| Cobalt/Diphosphine Ligands | Excellent enantioselectivity in asymmetric hydrogenation. nih.gov | Synthesis of chiral derivatives. |

| Chiral Organocatalysts | Asymmetric induction in conjugate additions. kyoto-u.ac.jp | Introduction of stereocenters at the α- or β-positions. |

Elucidation of Novel Reaction Mechanisms and Catalytic Systems

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective syntheses. For this compound, this involves unraveling the intricacies of catalytic cycles and identifying key intermediates and transition states. The interplay between catalyst, substrate, and reaction conditions determines the stereochemical outcome, and detailed mechanistic studies can provide the insights needed to manipulate these factors.

For example, in palladium-catalyzed dehydrogenation reactions for the synthesis of α,β-unsaturated carbonyl compounds, mechanistic investigations have pointed to a Pd(0)/Pd(II) catalytic cycle. researchgate.net Understanding such pathways is essential for optimizing catalyst performance and expanding the substrate scope.

Future research will likely focus on the development of novel catalytic systems with tailored reactivity. This includes the design of ligands that can create specific chiral pockets around the metal center, thereby enhancing stereocontrol. nih.gov The exploration of bimetallic catalysis, where two different metals work in concert, could also open up new avenues for reactivity and selectivity.

Exploration of Sustainable Synthesis and Degradation Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, this translates to the development of processes that minimize waste, use renewable feedstocks, and employ environmentally benign catalysts.

One promising approach is the use of carbon dioxide (CO2) as a C1 building block. researchgate.net Catalytic carboxylation of alkenes and alkynes with CO2 offers a direct and atom-economical route to α,β-unsaturated carboxylic acids. organic-chemistry.orgsemanticscholar.org Nickel-based catalytic systems have shown particular promise in the coupling of ethylene and CO2 to produce acrylic acid derivatives. researchgate.net

The degradation of this compound and its derivatives is another important aspect of its environmental footprint. Photocatalytic methods, which utilize light to drive chemical reactions, offer a sustainable approach to both synthesis and degradation. tue.nlnih.gov Visible-light photocatalysis, in particular, has been used for the decarboxylation of α,β-unsaturated carboxylic acids. tue.nl The study of microbial degradation pathways is also crucial for understanding the environmental fate of these compounds. The degree of branching in the alkyl side chain can significantly affect the rate and mechanism of biodegradation. nih.govmdpi.com

Table 2: Sustainable Approaches in the Chemistry of Unsaturated Carboxylic Acids

| Approach | Description | Relevance to this compound |

|---|---|---|

| CO2 as a Feedstock | Catalytic carboxylation of unsaturated hydrocarbons. researchgate.netorganic-chemistry.org | Atom-economical and sustainable synthesis. |

| Photocatalysis | Use of light to drive synthesis or degradation. tue.nlresearchgate.net | Green synthetic routes and environmental remediation. |

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is becoming increasingly vital in advancing chemical synthesis. nih.gov Density Functional Theory (DFT) calculations, for example, can provide detailed insights into reaction mechanisms, predict the stereochemical outcomes of reactions, and guide the design of new catalysts. acs.org

For complex transformations, such as those involved in the synthesis of this compound, computational modeling can help to identify the most plausible reaction pathways and rationalize experimentally observed selectivities. This predictive power can significantly reduce the amount of trial-and-error experimentation required, leading to a more efficient and targeted research process. nih.govarxiv.orgchemcopilot.com

Future developments in this area will likely involve the use of machine learning and artificial intelligence to predict reaction outcomes and optimize reaction conditions with even greater accuracy. nih.govchemcopilot.com These tools can analyze vast datasets of chemical reactions to identify patterns and correlations that may not be apparent to human researchers.

Potential for Derivatization in Emerging Chemical Technologies

The unique structure of this compound makes it an attractive scaffold for the development of new molecules with valuable properties. Its derivatives have potential applications in a range of fields, including pharmaceuticals, agrochemicals, and materials science. smolecule.com

In medicinal chemistry, the α,β-unsaturated carboxylic acid motif is a common feature in bioactive molecules. nih.gov The ability to synthesize chiral derivatives of this compound with high stereochemical purity could lead to the discovery of new therapeutic agents. kyoto-u.ac.jp For example, benzoxaborole derivatives containing an acrylic acid moiety have been investigated as inhibitors of carbapenemase, an enzyme that confers antibiotic resistance. nih.gov

In materials science, unsaturated carboxylic acids can be used as monomers for the synthesis of functional polymers. The presence of the double bond and the carboxylic acid group allows for a variety of polymerization and post-polymerization modification strategies. Photocatalytic decarboxylation of polymers containing carboxylic acid units can be used to modify or degrade the polymer backbone. nih.gov

The future of this compound chemistry will undoubtedly involve the exploration of these and other applications, driven by advances in synthetic methodology and a deeper understanding of the compound's fundamental reactivity.

Q & A

Q. What are the standard synthetic routes for 3-Ethylpent-2-enoic acid, and how are intermediates characterized?

The compound is typically synthesized via Claisen condensation between ethyl acetoacetate and ethyl propionate under basic conditions. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are purified using fractional distillation. Final product verification employs H/C NMR (nuclear magnetic resonance) to confirm the α,β-unsaturated carbonyl structure and GC-MS (gas chromatography-mass spectrometry) for purity assessment .

Q. How is the structural configuration of this compound confirmed using spectroscopic methods?

The conjugated double bond (C2-C3) is identified via UV-Vis spectroscopy (λ~210–230 nm). IR spectroscopy confirms the carboxylic acid group (O-H stretch ~2500–3000 cm, C=O ~1700 cm). H NMR resolves the ethyl group (δ 1.2–1.4 ppm, triplet) and vinyl proton (δ 5.8–6.2 ppm, multiplet). X-ray crystallography, using SHELXL for refinement, can resolve steric effects of the ethyl group but requires high-purity crystals .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

Acid-base extraction is effective due to the compound’s carboxylic acid group. After neutralizing the reaction mixture with HCl, the aqueous layer is discarded. The organic layer is dried over anhydrous MgSO, and the product is recrystallized from ethanol/water. Purity is validated via melting point analysis and HPLC (high-performance liquid chromatography) .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in the reported reactivity of this compound in Diels-Alder reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to compare activation energies under varying conditions (solvent polarity, substituents). Conflicting experimental results may arise from solvent effects (e.g., THF vs. DCM), which can be analyzed using COSMO-RS solvation models. Validate computational predictions with kinetic studies using H NMR to track diene consumption .

Q. What experimental strategies address disorder in the ethyl group during X-ray crystallography of this compound?

Low-temperature data collection (100 K) reduces thermal motion. SHELXL’s PART and EADP commands model positional disorder by splitting the ethyl group into two conformers. Residual electron density maps guide refinement, and occupancy factors are adjusted iteratively. Validation tools like PLATON check for overinterpretation .

Q. How do researchers design in vitro assays to evaluate the biological activity of this compound derivatives?

Derivatives are tested for enzyme inhibition (e.g., lipoxygenase) using spectrophotometric assays. Dose-response curves (0.1–100 µM) determine IC values. Positive controls (e.g., nordihydroguaiaretic acid) and triplicate measurements minimize variability. Cytotoxicity is assessed via MTT assays on HEK-293 cells to exclude false positives from cell death .

Q. What methodologies reconcile conflicting pKa values of this compound in polar vs. nonpolar solvents?

Potentiometric titration in standardized buffers (e.g., pH 2–12) under inert atmospheres (N) prevents CO interference. Solvent effects are quantified using the Yasuda-Shedlovsky extrapolation method. Compare results with computational pKa predictions (e.g., ACD/Labs or SPARC) to identify systematic errors in experimental setups .

Methodological Considerations

- Safety Protocols : Use nitrile gloves, ANSI-approved safety goggles, and fume hoods during synthesis. Avoid skin contact due to potential irritancy .

- Data Validation : Cross-validate spectroscopic data with peer-reviewed reference spectra (e.g., SDBS or NIST databases). Report uncertainties in crystallographic R-factors and refine against high-resolution data (d-spacing < 0.8 Å) .

- Ethical Reporting : Disclose limitations (e.g., sample size in bioassays) and compare findings with prior literature to contextualize significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.